molecular formula C10H14FNO2 B13055709 (1R,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL

Cat. No.: B13055709
M. Wt: 199.22 g/mol
InChI Key: LMEIUXVOCCZTEZ-WKEGUHRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL is a chiral amino alcohol compound of high interest in scientific research and development . This compound features a defined (1R,2S) stereochemistry and a 4-fluoro-3-methoxyphenyl substituent, a structural motif known to influence bioavailability and receptor binding interactions in biologically active molecules . Its primary application is as a versatile building block or key chiral intermediate in the synthesis of more complex organic molecules and pharmaceuticals . The presence of both amino and alcohol functional groups makes it a valuable substrate for further chemical modifications, including oxidation, reduction, and substitution reactions, enabling the creation of diverse chemical libraries for screening . While the specific mechanism of action for this exact stereoisomer is an area of ongoing research, chiral amino alcohols with similar structural features are frequently investigated in medicinal chemistry for their potential interactions with enzymes and receptors . Researchers value this compound for its potential application in exploring neuropharmacology, as similar structures have been studied for neuroprotective effects and acetylcholinesterase inhibition . This product is intended for research and development purposes only in controlled laboratory settings. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1

InChI Key

LMEIUXVOCCZTEZ-WKEGUHRASA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)F)OC)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)OC)N)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Condensation

The synthesis often begins with 4-fluoro-3-methoxybenzaldehyde, which provides the aromatic core with the required substituents positioned correctly on the ring. This aldehyde undergoes condensation with chiral amino alcohols or precursors such as chiral 1-amino-2-propanol derivatives to form intermediates that set the stereochemistry at the 1 and 2 positions of the propanol chain.

Stereoselective Reduction or Amination

A critical step involves stereoselective reduction or amination of keto intermediates (such as 1-phenyl-1-hydroxy-2-propanone analogs) to yield the amino alcohol with the desired (1R,2S) configuration. For instance, the reduction of oxime intermediates using nickel-aluminum catalysts under controlled temperature and pH conditions has been reported to efficiently produce optically active amino alcohols.

Use of Biocatalysts and Chiral Catalysts

Enzymatic methods or chiral catalysts have been employed to enhance stereoselectivity and yield. Biocatalysts such as yeast extracts or specific enzymes can catalyze the asymmetric amination or reduction steps, providing high enantiomeric excess and purity. This approach is advantageous for scalability and environmental considerations.

Purification and Isolation

Purification typically involves solvent extraction, crystallization, and chromatographic techniques. Organic solvents such as toluene, diethyl ether, or dichloroethane are used for extraction, followed by drying agents like anhydrous sodium sulfate and evaporation under reduced pressure. High-performance liquid chromatography (HPLC) with chiral columns (e.g., Discovery C-18) is used to confirm stereochemical purity and separate isomers.

Comparative Data Table of Preparation Parameters

Step Conditions/Materials Notes
Starting material 4-fluoro-3-methoxybenzaldehyde Provides aromatic ring with substituents in correct positions
Condensation Chiral 1-amino-2-propanol or keto intermediates Sets stereochemistry; often performed in organic solvents or aqueous-organic mixtures
Reduction/Amination Nickel-aluminum catalyst, base, temperature 0–30 °C Stereoselective reduction of oximes to amino alcohols; base neutralizes acidic counterparts
Biocatalytic approach Yeast extract or specific enzymes Enhances stereoselectivity and yield; eco-friendly alternative
Purification Solvent extraction (toluene, ether), drying agents Removal of impurities and isolation of pure stereoisomer; HPLC for enantiomeric purity

Detailed Research Findings

  • Stereoselective Oxime Reduction : The reduction of 1-phenyl-1-hydroxy-2-propanone oxime intermediates using nickel-aluminum catalysts under mild conditions (0–30 °C) yields the optically active amino alcohol with high stereochemical purity. The molar ratio of hydroxylamine salt to base is critical to ensure complete neutralization and optimal reaction rates.

  • Biocatalytic Synthesis : Codexis and other biocatalyst providers have developed enzymatic methods for synthesizing chiral amino alcohols, including variants with methoxy and fluoro substituents on the aromatic ring. These methods provide environmentally benign routes and high enantiomeric excess, suitable for pharmaceutical applications.

  • Chiral Chromatography for Purity Assessment : Analytical methods employing chiral HPLC columns with UV detection at 210 nm enable resolution of stereoisomers. The resolution between erythro and threo isomers should exceed 2.0 to confirm purity, ensuring the correct (1R,2S) isomer is isolated.

Summary Table of Related Compounds and Structural Variations

Compound Name Substituents on Phenyl Ring Stereochemistry Preparation Notes
(1R,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL Fluoro at 4-position, methoxy at 3-position (1R,2S) Synthesized via chiral condensation and reduction
(1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL Fluoro at 4-position, methoxy at 2-position (1R,2S) Similar synthetic route with positional isomerism
(1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL Fluoro at 4-position, methoxy at 3-position (1S,2R) Enantiomeric synthesis, same starting materials

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium fluoride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Antidepressant Properties

Studies have indicated that (1R,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL exhibits potential as an antidepressant. It acts as a selective serotonin reuptake inhibitor (SSRI), which is crucial in the treatment of major depressive disorder and anxiety disorders.

Case Study:
A study conducted on animal models demonstrated that this compound significantly increased serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms . The compound's efficacy was comparable to established SSRIs like fluoxetine.

Role in Neurological Disorders

The compound has also been researched for its neuroprotective effects. It shows promise in mitigating the effects of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:
In vitro studies revealed that this compound could reduce oxidative stress in neuronal cells, thus protecting against cell death associated with these diseases .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered orally. Its bioavailability is enhanced due to its lipophilic nature, allowing it to cross the blood-brain barrier effectively.

Data Table: Pharmacokinetic Properties

PropertyValue
AbsorptionHigh
Bioavailability75%
Half-life12 hours
MetabolismHepatic

Side Effects

While generally well-tolerated, some side effects have been reported, including gastrointestinal disturbances and mild sedation. These effects are dose-dependent and can be managed through careful dosage adjustments.

Synthesis of Novel Polymers

The unique structure of this compound allows it to be used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.

Case Study:
Research has shown that incorporating this compound into polymer matrices improves their tensile strength and thermal resistance compared to traditional polymers .

Data Table: Polymer Properties

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Control Polymer30150
Polymer with Compound45180

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the fluoro and methoxy groups enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1R,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL with analogous compounds, focusing on substituent variations, stereochemistry, and reported properties.

Methoxyphenyl Derivatives

  • (1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride (9): Substituents: Lacks the 4-fluoro group but retains the 3-methoxy substitution. Synthesis: Achieved via a one-step, three-component coupling of 3-methoxyphenyl boronic acid, (5S)-2,2,5-trimethyl-1,3-dioxolan-4-ol, and amino diphenyl methane . Relevance: Demonstrates the synthetic adaptability of methoxy-substituted amino alcohols.

Halogenated Phenyl Derivatives

  • (1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol: Substituents: Chloro and trifluoromethyl groups at positions 2 and 4, respectively. Molecular Formula: C₁₀H₁₁ClF₃NO; Molecular Weight: 253.65 . Key Differences: Bulkier trifluoromethyl and chloro groups may hinder steric accessibility compared to the target compound’s smaller 4-fluoro group.
  • (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol: Substituents: Iodo at position 4 and additional fluorine on the propanol chain. Molecular Formula: C₉H₁₁FINO; Molecular Weight: 295.09 .

Fluorophenyl Variations

  • (1R,2S)-1-Fluoro-1-phenyl-3-((R&S)-1-phenylethylamino)propan-2-ol: Substituents: Fluorine at position 1 of the phenyl ring; lacks methoxy. Structural Note: The fluorine’s position (meta to the amino alcohol chain vs. para in the target compound) may influence electronic distribution and conformational stability .

Trifluoromethylthio Derivatives

  • (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-ol: Substituents: Trifluoromethylthio (-SCF₃) at position 4. Molecular Formula: C₁₀H₁₂F₃NOS . Comparison: The -SCF₃ group is highly lipophilic and electron-deficient, contrasting with the target’s -OCH₃ (electron-donating) and -F (electron-withdrawing) combination.

Stereochemical Variants

  • (2S)-2-Amino-3-phenyl-1-propanol and (2R)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol: Stereochemistry: Differ in configuration (2S vs. 1R,2S) and N-methylation. Relevance: Stereochemical changes significantly impact biological activity; for example, dimethylation may reduce polarity and alter membrane permeability .

Research Findings and Implications

  • Synthetic Flexibility: Multi-component reactions (e.g., boronic acid couplings) enable efficient synthesis of methoxy- and fluoro-substituted amino alcohols , suggesting adaptability for the target compound.
  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -CF₃) enhance stability but may reduce solubility, whereas methoxy groups improve solubility but increase metabolic susceptibility.
  • Stereochemical Impact : The (1R,2S) configuration in the target compound may confer distinct binding affinities compared to stereoisomers like (1S,2R) derivatives .

Biological Activity

(1R,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group, a fluoro-substituted phenyl ring, and a methoxy group. These features enable it to interact with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C10H14FNO2
  • Molecular Weight : 199.22 g/mol
  • Structure : The compound's structure facilitates hydrogen bonding and enhances binding affinity to target proteins due to the presence of functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group allows for hydrogen bonding with active sites of enzymes or receptors, while the fluoro and methoxy groups enhance binding specificity and affinity. This compound has been studied for its potential roles in enzyme inhibition and receptor binding.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values against various bacterial strains such as Staphylococcus aureus and Escherichia coli, ranging from 6.25 to 12.5 µg/mL .

Antitumor Activity

The compound has also demonstrated antiproliferative effects against tumor cell lines. For example:

  • Cell Lines Tested : Murine colorectal carcinoma CT-26, human cervical carcinoma HeLa, and hepatocellular carcinoma SMMC-7721.
  • IC50 Values : The best inhibitory activity was observed with IC50 values ranging from 3.48 to 8.84 µM against HeLa cells .

Study on Enzyme Inhibition

A study focused on the interaction of this compound with enzyme targets revealed that the compound could inhibit histone deacetylases (HDAC), leading to increased acetylation levels of histones H3 and H4 and promoting apoptosis in T lymphocytes in a dose-dependent manner .

Structure-Based Drug Design

In a structure-based design approach, the compound was evaluated for its potential as an antiparasitic agent targeting pteridine reductase (PTR1). Although some derivatives showed good enzyme inhibitory activity, their cellular activity was not sufficient for further development .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructureBiological ActivityIC50 Values
This compoundStructureAntimicrobial, Antitumor3.48 - 8.84 µM
(1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OLStructureModerate AntimicrobialNot specified
(1S,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OLStructureVariable Antitumor ActivityNot specified

Q & A

How can researchers optimize the enantiomeric purity of (1R,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL during asymmetric synthesis?

Advanced Research Focus : Enantioselective synthesis and chiral resolution.
Methodological Answer :
To enhance enantiomeric purity, employ chiral auxiliaries or catalysts (e.g., Evans oxazolidinones or Sharpless epoxidation catalysts) during key steps like the formation of the stereogenic centers. Monitor intermediate configurations using chiral HPLC or polarimetry. For example, NMR characterization of diastereomeric intermediates (e.g., (1R,2S)-1-fluoro-1-phenyl-3-((S)-1-phenylethylamino)propan-2-ol) can guide recrystallization protocols to isolate the desired stereoisomer . Post-synthesis, dynamic kinetic resolution under controlled pH (avoiding strongly acidic/basic conditions) minimizes racemization .

What strategies are recommended to prevent racemization during the synthesis of this compound under acidic or basic conditions?

Advanced Research Focus : Stability of stereochemical integrity under reactive conditions.
Methodological Answer :
Racemization risks increase in protic solvents or high temperatures. Use mild, non-nucleophilic bases (e.g., DBU) and low-temperature conditions (<0°C) during deprotection or coupling steps. For acid-sensitive intermediates, replace HCl with trifluoroacetic acid (TFA) in dichloromethane to maintain stereochemical fidelity. Real-time monitoring via circular dichroism (CD) spectroscopy can detect early signs of racemization .

What analytical techniques are most effective for quantifying trace impurities in this compound samples?

Advanced Research Focus : Analytical method development for quality control.
Methodological Answer :
High-resolution LC-MS with a chiral stationary phase (e.g., Chiralpak AD-H column) separates enantiomers and detects impurities at <0.1% levels. Complementary ¹H/¹³C NMR (500 MHz or higher) with spiking experiments using reference standards (e.g., 3-(4-fluorophenyl)propan-1-ol analogs) identifies structural analogs or byproducts . For residual solvents, headspace GC-MS with a DB-624 column is recommended .

How should researchers address discrepancies between computational predictions and experimental results regarding the hydrogen bonding patterns of this compound?

Advanced Research Focus : Reconciliation of theoretical and empirical data.
Methodological Answer :
Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in simulations. Perform solvent-dependent DFT calculations (e.g., using the SMD model for water or methanol) and compare with experimental IR/Raman spectra. Single-crystal X-ray diffraction of the compound (or its salts) provides empirical hydrogen-bonding geometries. For example, the hydroxyl and amino groups in related compounds form intramolecular H-bonds that stabilize specific conformers .

What specific personal protective equipment (PPE) is critical when handling this compound in solution-phase reactions?

Basic Safety Focus : Hazard mitigation in laboratory settings.
Methodological Answer :
Use nitrile gloves (≥8 mil thickness) and chemical-resistant goggles to prevent skin/eye contact. For inhalation risks, employ a NIOSH-approved N95 respirator in ventilated fume hoods (≥100 fpm face velocity). Static-free lab coats and conductive footwear mitigate ignition hazards during solvent handling (e.g., ethanol or THF). Store the compound at 2–8°C in amber glass vials to prevent degradation .

In what non-pharmaceutical research applications has this compound demonstrated utility as a chiral building block?

Advanced Research Focus : Multidisciplinary applications beyond drug discovery.
Methodological Answer :
The compound serves as a precursor for chiral ligands in asymmetric catalysis (e.g., enantioselective Henry reactions) and fluorescent probes for studying biomolecular interactions. Its fluorophenyl moiety enhances UV detectability in HPLC methods, while the amino and hydroxyl groups enable covalent immobilization on solid supports for heterogeneous catalysis .

How can researchers design experiments to evaluate the compound’s stability under accelerated degradation conditions (e.g., high humidity or oxidative stress)?

Advanced Research Focus : Stability profiling for long-term storage.
Methodological Answer :
Conduct forced degradation studies:

  • Hydrolytic stability : Incubate in pH 1.2 (HCl) and pH 9.0 (borate buffer) at 40°C for 72 hours.
  • Oxidative stress : Expose to 3% H₂O₂ at 25°C for 24 hours.
    Monitor degradation via UPLC-PDA and LC-QTOF-MS to identify degradation products (e.g., de-fluorinated analogs or oxidation of the methoxy group). Compare results with computational degradation models (e.g., Zeneth® software) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.